molecular formula C13H9NO B083222 Phenanthridine, 5-oxide CAS No. 14548-01-7

Phenanthridine, 5-oxide

Cat. No.: B083222
CAS No.: 14548-01-7
M. Wt: 195.22 g/mol
InChI Key: BSGIEESBTVXEOH-UHFFFAOYSA-N
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Description

Phenanthridine, 5-oxide is a heterocyclic organic compound with a nitrogen atom incorporated into its structure It is a derivative of phenanthridine, which is known for its presence in various natural alkaloids and its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthridine, 5-oxide can be synthesized through several methods. One common approach involves the oxidation of phenanthridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding phenanthridine N-oxide as the primary product.

Industrial Production Methods: In industrial settings, phenanthridine N-oxide can be produced using large-scale oxidation processes. These processes often employ continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Phenanthridine, 5-oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to phenanthridinone using strong oxidizing agents.

    Reduction: It can be reduced back to phenanthridine using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Phenanthridinone.

    Reduction: Phenanthridine.

    Substitution: Substituted phenanthridine derivatives.

Scientific Research Applications

Phenanthridine, 5-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: this compound derivatives have been studied for their DNA-binding properties and potential as fluorescent probes.

    Medicine: Some derivatives exhibit antitumor and antiparasitic activities, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenanthridine N-oxide involves its interaction with molecular targets such as DNA and enzymes. Its ability to intercalate into DNA strands allows it to disrupt DNA replication and transcription processes. Additionally, phenanthridine N-oxide can inhibit certain enzymes, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Phenanthridine, 5-oxide can be compared with other similar compounds, such as:

    Phenanthridine: The parent compound, which lacks the N-oxide functional group.

    Phenanthridinone: An oxidized derivative of phenanthridine.

    Isoquinoline N-oxide: A structurally related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific oxidation state and the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives.

Properties

IUPAC Name

5-oxidophenanthridin-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGIEESBTVXEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163052
Record name Phenanthridine, 5-oxide (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-01-7
Record name Phenanthridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenanthridine, 5-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthridine N-oxide
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Record name Phenanthridine, 5-oxide (8CI)(9CI)
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Record name Phenanthridine, 5-oxide
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